

An In-depth Technical Guide to 4-bromo-2,6-dipyridin-2-ylpyridine

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Compound of Interest

Compound Name: 4-bromo-2,6-dipyridin-2-ylpyridine

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Abstract

This technical guide provides a comprehensive overview of **4-bromo-2,6-dipyridin-2-ylpyridine**, also known as 4'-Bromo-2,2':6',2''-terpyridine. This heterocyclic compound is a key building block in supramolecular chemistry and materials science, particularly in the synthesis of metal complexes for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). This document details its chemical and physical properties, provides a step-by-step synthesis protocol, presents its characterization data, and outlines its primary applications.

Chemical and Physical Properties

4-bromo-2,6-dipyridin-2-ylpyridine is a white to off-white crystalline powder.^[1] Its key identifiers and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	4-bromo-2,6-dipyridin-2-ylpyridine	[2][3]
Synonyms	4'-Bromo-2,2':6',2''-terpyridine, 4-bromo-2,6-bis(2-pyridyl)pyridine	[2][3]
CAS Number	149817-62-9	[3][4]
Molecular Formula	C ₁₅ H ₁₀ BrN ₃	[3][4]
Molecular Weight	312.16 g/mol	[3]
Appearance	White to off-white powder or crystalline powder	[1]
Melting Point	152-156 °C	[1]
Solubility	Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.	[1]

Synthesis

The synthesis of **4-bromo-2,6-dipyridin-2-ylpyridine** is achieved through the bromination of 2,6-bis(2-pyridyl)-4(1H)-pyridinone.[1]

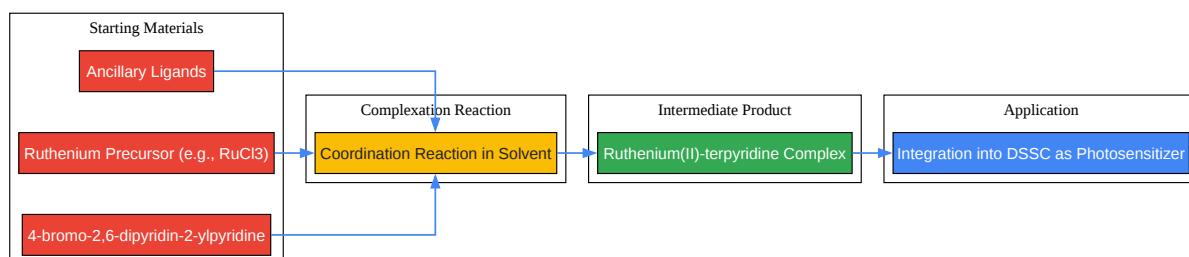
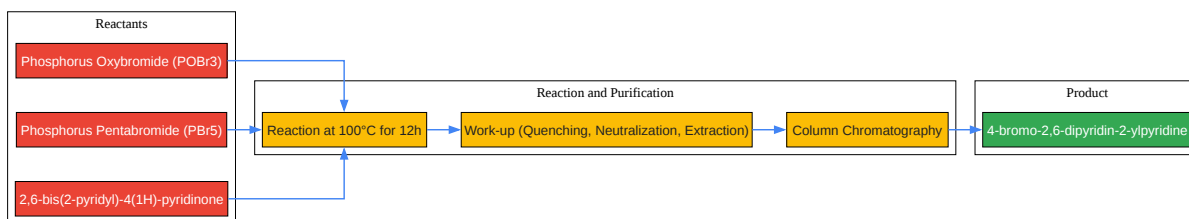
Experimental Protocol

Synthesis of 4'-bromo-2,2':6',2''-terpyridine[1]

- To a 500 mL flask, add 2,6-bis(2-pyridyl)-4(1H)-pyridinone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus oxybromide (30 g).
- Heat the mixture to 100 °C and stir for 12 hours.

- Upon completion of the reaction, a black oily residue is obtained.
- After cooling the reaction mixture to room temperature, carefully add ice water.
- Neutralize the reaction mixture with an aqueous solution of potassium carbonate (K_2CO_3).
- Extract the product with dichloromethane (3 x 300 mL).
- Dry the combined organic phases with anhydrous magnesium sulfate.
- Remove the solvent by filtration under reduced pressure to yield a brown solid.
- Purify the solid by chromatography on a neutral alumina column using a 2:1 mixture of dichloromethane/hexane as the eluent.
- This process yields 2.65 g of pure 4'-bromo-2,2':6',2''-terpyridine, which corresponds to an 86% yield based on the starting amount of 2,6-bis(2-pyridyl)-4(1H)-pyridinone.[\[1\]](#)

Synthesis Workflow



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